molecular formula C25H34N4O3 B2827319 N1-cycloheptyl-N2-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)oxalamide CAS No. 877631-72-6

N1-cycloheptyl-N2-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)oxalamide

Cat. No.: B2827319
CAS No.: 877631-72-6
M. Wt: 438.572
InChI Key: OMWOOKYIYSGQLH-UHFFFAOYSA-N
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Description

N1-cycloheptyl-N2-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)oxalamide is a complex organic compound that features a unique combination of functional groups, including a furan ring, a piperazine ring, and an oxalamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-cycloheptyl-N2-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)oxalamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperazine Intermediate: The synthesis begins with the preparation of the 4-phenylpiperazine intermediate. This can be achieved by reacting phenylamine with ethylene diamine under acidic conditions.

    Introduction of the Furan Ring: The next step involves the introduction of the furan ring. This can be done by reacting the piperazine intermediate with 2-furancarboxaldehyde in the presence of a suitable catalyst.

    Formation of the Oxalamide Moiety: The final step involves the formation of the oxalamide moiety. This can be achieved by reacting the intermediate with oxalyl chloride and cycloheptylamine under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

N1-cycloheptyl-N2-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)oxalamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The oxalamide moiety can be reduced to form corresponding amines.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as alkyl halides and acyl chlorides can be used under basic conditions.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

N1-cycloheptyl-N2-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)oxalamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N1-cycloheptyl-N2-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N1-cycloheptyl-N2-(2-(thiophen-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)oxalamide
  • N1-cycloheptyl-N2-(2-(pyridin-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)oxalamide

Uniqueness

N1-cycloheptyl-N2-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)oxalamide is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties. This can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

N'-cycloheptyl-N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H34N4O3/c30-24(25(31)27-20-9-4-1-2-5-10-20)26-19-22(23-13-8-18-32-23)29-16-14-28(15-17-29)21-11-6-3-7-12-21/h3,6-8,11-13,18,20,22H,1-2,4-5,9-10,14-17,19H2,(H,26,30)(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMWOOKYIYSGQLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC(=O)C(=O)NCC(C2=CC=CO2)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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